molecular formula C9H13NO3 B6187476 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid CAS No. 1523346-93-1

4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid

Cat. No.: B6187476
CAS No.: 1523346-93-1
M. Wt: 183.2
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Description

4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 4-methyl-3-pentenoic acid with hydroxylamine to form the oxime, which is then cyclized to produce the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce oxazoline derivatives .

Scientific Research Applications

4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-(1,2-oxazol-3-yl)butanoic acid
  • 4-methyl-3-(1,2-oxazol-3-yl)hexanoic acid
  • 4-methyl-3-(1,2-oxazol-3-yl)propanoic acid

Uniqueness

4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1523346-93-1

Molecular Formula

C9H13NO3

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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